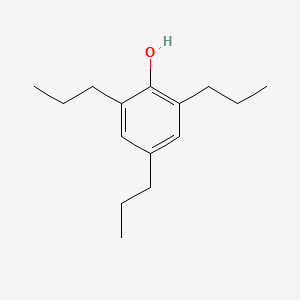

2,4,6-Tripropylphenol

Description

Structure

3D Structure

Properties

CAS No. |

74663-50-6 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

2,4,6-tripropylphenol |

InChI |

InChI=1S/C15H24O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h10-11,16H,4-9H2,1-3H3 |

InChI Key |

PHSXXPSPEBSWOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)CCC)O)CCC |

Origin of Product |

United States |

Contextualizing 2,4,6 Tripropylphenol Within Substituted Phenol Chemistry Research

Substituted phenols are a cornerstone of modern chemical research, valued for their versatile applications in pharmaceuticals, agriculture, and the synthesis of complex materials. oregonstate.edu The fundamental phenol (B47542) structure, consisting of a hydroxyl group attached to a benzene (B151609) ring, can be systematically modified by adding various functional groups to the ring. These substitutions significantly alter the electronic properties and reactivity of the molecule. units.itmdpi.com

Research in this field often focuses on how different substituents influence the phenol's characteristics. mdpi.com For instance, electron-donating groups (like the propyl groups in 2,4,6-tripropylphenol) enhance the electron density of the benzene ring, which can facilitate certain types of reactions. mdpi.com Conversely, electron-withdrawing groups decrease the ring's electron density. mdpi.com This ability to tune the molecule's properties has led to the development of substituted phenols as highly effective photocatalysts and organocatalysts, capable of driving a wide range of useful organic transformations. units.itacs.org

The synthesis of highly substituted phenols with precise, pre-determined substitution patterns is a significant challenge and an active area of investigation. oregonstate.edu Traditional methods often yield mixtures of isomers, making it difficult to access specific, highly substituted products. oregonstate.edu Therefore, developing synthetic routes that offer complete regiochemical control is a key objective for chemists. oregonstate.edu this compound, with its specific trisubstituted pattern, serves as an example of a target molecule within this broader research context, where control over the placement of alkyl groups is essential for its function.

Significance of Sterically Hindered Phenols in Academic Investigations and Material Science

The arrangement of the propyl groups on the 2,4,6-tripropylphenol molecule, particularly the two groups at the ortho positions (2 and 6) adjacent to the hydroxyl group, creates significant steric hindrance. This structural feature is the defining characteristic of a class of compounds known as sterically hindered phenols (SHPs), which are of immense interest in both academic and industrial research. vinatiorganics.comnih.gov

The primary and most well-established application of SHPs is as antioxidants and stabilizers in various materials. vinatiorganics.commdpi.com The bulky groups protect the reactive hydroxyl group, allowing it to effectively trap free radicals that would otherwise lead to the degradation of materials like plastics, rubbers, and other polymers. vinatiorganics.commdpi.com This function is critical for extending the lifespan and maintaining the integrity of countless consumer and industrial products. vinatiorganics.com The mechanism involves the transfer of a hydrogen atom from the phenol's hydroxyl group to a reactive radical, creating a stable phenoxyl radical that does not propagate the degradation chain. mdpi.com

In more advanced academic research, SHPs are being investigated for their potential in medicine and drug design. nih.govresearchgate.net These molecules can exhibit a "chameleonic" or dual character; under normal conditions, they act as potent antioxidants that can protect healthy cells from oxidative stress. nih.govresearchgate.net However, in certain environments, such as within tumor cells which are already under high oxidative stress, they can switch to become pro-oxidant, generating reactive oxygen species (ROS) that can induce cell death. nih.govresearchgate.net This intriguing property makes SHPs a target for the development of novel anticancer agents. nih.govresearchgate.net The cytoprotective effects of the sterically-hindered phenol (B47542) functional group have also been demonstrated in studies screening for compounds that can protect retinal pigment epithelial (RPE) cells from death induced by oxidized lipids, a process relevant to age-related macular degeneration. nih.gov

Overview of Current Academic Research Trajectories for 2,4,6 Tripropylphenol

Strategies for the Preparation of this compound and its Functionalized Analogues

The synthesis of this compound, a substituted phenolic compound, is approached through various modern methodologies designed to optimize reaction conditions and product selectivity. These strategies range from the use of specialized catalysts to the application of alternative energy sources and solvent-free conditions.

Catalytic Approaches in this compound Synthesis

Catalytic methods are central to the efficient synthesis of alkylated phenols. The alkylation of phenol with propene using solid acid catalysts represents a key pathway for producing propyl-substituted phenols, including this compound. whiterose.ac.uk Research into new solid catalysts, such as silica (B1680970) gel-supported aluminium phenolate (B1203915), has been undertaken to improve upon traditional homogeneous catalysis, which often generates hazardous aqueous waste. whiterose.ac.uk

In one study, a silica-supported aluminium phenolate catalyst was tested for the alkylation of phenol with propene. whiterose.ac.uk This catalytic system was found to produce a mixture of propylphenol isomers. The reaction yielded 2,6-dipropylphenol as the main dialkylated product, but also produced the 2,4-dipropyl isomer and this compound. whiterose.ac.uk This demonstrates the catalyst's ability to facilitate multiple alkylations on the phenol ring. whiterose.ac.uk The use of solid catalysts is part of an effort to "green" the manufacturing process by enabling easier separation and potential reuse, thereby reducing waste. whiterose.ac.uk

Table 1: Product Distribution in Catalytic Alkylation of Phenol with PropeneThis table summarizes the typical products formed during the alkylation of phenol using a silica-supported aluminium phenolate catalyst, indicating the formation of this compound as one of the products. Data is based on findings from related phenol alkylation studies. whiterose.ac.uk

| Product | Type | Significance in Synthesis |

|---|---|---|

| 2,6-Dipropylphenol | Dialkylated Product | Often the main dialkyl product in ortho-selective catalysis. whiterose.ac.uk |

| 2,4-Dipropylphenol | Dialkylated Product | Formed alongside other isomers. whiterose.ac.uk |

| This compound | Trialkylated Product | Detected as a result of further alkylation. whiterose.ac.uk |

Solvent-Free Reaction Protocols

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution and simplify processes by eliminating the need for potentially hazardous organic solvents. scispace.com These reactions are often conducted using a liquid or gaseous reactant in excess or by grinding solid reactants together, sometimes with a catalytic amount of a substance. researchgate.net Advantages include reduced waste, lower costs, easier product separation, and often, increased reaction rates and yields. scispace.comscirp.org

Several catalytic systems have been successfully employed under solvent-free conditions for related multi-component reactions, such as the synthesis of 2,4,6-triarylpyridines. scirp.orgrasayanjournal.co.in For instance, Montmorillonite K10 clay has been used as an efficient, recyclable solid catalyst for one-pot syntheses at elevated temperatures, yielding products with high purity without the need for column chromatography. scirp.org Similarly, phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) have proven effective for the same class of compounds under solvent-free conditions, highlighting the versatility of this approach. rasayanjournal.co.in While specific protocols for this compound are not detailed, these catalyst- and solvent-free methods represent a viable and environmentally benign strategy for its synthesis. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become an established technology for accelerating chemical reactions. mdpi.com By using microwave irradiation, reactions can be heated rapidly and uniformly, which often leads to significant reductions in reaction times, diminished side product formation, and increased yields compared to conventional heating methods. mdpi.combiotage.co.jp This technique is considered a green chemistry approach because it enhances energy efficiency. ijnc.ir

The application of microwave heating has been shown to dramatically shorten reaction times in various syntheses, including the production of complex polymers and heterocyclic compounds. researchgate.netresearchgate.netrasayanjournal.co.in For example, in the synthesis of poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) via a Yamamoto polymerization, microwave heating reduced the reaction time to 30 minutes for full conversion, whereas conventional heating required 24 hours or more. researchgate.netresearchgate.net This rapid and efficient method is applicable to a wide array of organic transformations and represents a powerful tool for the potential synthesis of this compound and its derivatives. asianpubs.org

Mechanochemical and Hydro(solvo)thermal Synthesis Pathways

Mechanochemical Synthesis Mechanochemistry utilizes mechanical energy—typically through grinding, milling, or shearing—to induce chemical reactions, often in the absence of a solvent. nih.gov This solvent-free approach is recognized as a green alternative to traditional solution-based methods. murraystate.edu The process can make reactions more efficient, reduce waste, and sometimes provide access to products that are difficult to obtain through conventional means. nih.gov A variety of organic compounds, from amides and dipeptides to complex macrocycles like porphyrins, have been successfully synthesized using mechanochemical methods. beilstein-journals.orgrsc.org This technique's ability to promote reactions between solid reactants at room temperature makes it a promising pathway for the sustainable synthesis of functionalized phenols. beilstein-journals.org

Hydro(solvo)thermal Synthesis Hydrothermal and solvothermal synthesis are methods where chemical reactions are conducted in a closed vessel (an autoclave) using water or another solvent at temperatures above its boiling point. researchgate.netmdpi.com The high temperature and pressure can significantly alter the properties of the solvent, allowing it to act as a reactant, catalyst, or simply a medium with unique solvating power. mdpi.com This technique is widely used for the synthesis of inorganic nanomaterials, such as metal oxides and frameworks. researchgate.netsciopen.com Although less common for the synthesis of simple organic molecules like alkylated phenols, it represents a potential green chemistry route, particularly when using water as the reaction medium. sciopen.com

Principles of Green Chemistry in this compound Synthetic Design

The design of synthetic routes for this compound is increasingly guided by the principles of green chemistry. mdpi.com This framework, established by Paul Anastas and John Warner, seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijnc.irmdpi.com Key principles applicable to this compound synthesis include maximizing atom economy, using catalysis over stoichiometric reagents, and designing for energy efficiency. acs.org

Atom Economy Maximization in this compound Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgacs.org It provides a more complete picture of a reaction's efficiency than the traditional metric of percentage yield, as it accounts for atoms that are wasted in by-products. acs.org The concept was developed by Barry Trost to shift the focus of synthesis from merely achieving high yield to minimizing waste at the molecular level. acs.org

The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the final product. rsc.org Addition reactions are a prime example of atom-economical transformations. The synthesis of this compound via the direct alkylation of phenol with propene is, in principle, an addition reaction:

C₆H₅OH + 3 C₃H₆ → C₁₅H₂₄O

In this ideal stoichiometry, all atoms from the phenol and propene molecules are incorporated into the this compound product. This results in a theoretical atom economy of 100%, representing a highly efficient and waste-free process from a materials usage perspective. ntnu.no Catalytic routes are crucial for achieving this in practice, as they facilitate the desired transformation without being consumed in the process. acs.org

Table 2: Overview of Advanced Synthetic MethodologiesThis table compares the green chemistry attributes of various synthetic methods potentially applicable to the synthesis of this compound.

| Methodology | Core Principle | Key Green Chemistry Advantage(s) |

|---|---|---|

| Catalytic Approaches | Use of catalysts to facilitate reactions. whiterose.ac.uk | High selectivity, reduced energy requirements, reusability of solid catalysts, high atom economy. whiterose.ac.ukacs.org |

| Solvent-Free Protocols | Elimination of bulk solvents from the reaction. scispace.com | Waste reduction, simplified work-up, reduced environmental impact. scirp.org |

| Microwave-Assisted Synthesis | Use of microwave energy for rapid heating. mdpi.com | Reduced reaction times, increased energy efficiency, higher yields. ijnc.irresearchgate.net |

| Mechanochemical Synthesis | Use of mechanical force to induce reactions. nih.gov | Often solvent-free, energy-efficient, can enable novel reactivity. nih.govrsc.org |

| Hydro(solvo)thermal Synthesis | Reaction in a closed system at high temperature and pressure. researchgate.net | Use of environmentally benign solvents like water, enables unique reaction pathways. sciopen.com |

Waste Prevention and Reduction Strategies

A primary tenet of green chemistry is the prevention of waste rather than its treatment after creation. acs.orgepa.gov In the synthesis of this compound, which is typically achieved through the alkylation of phenol with propene or a related propylating agent, significant waste reduction can be realized by moving away from traditional homogeneous acid catalysts.

Catalyst Selection and Waste Reduction:

Homogeneous catalysts like sulfuric acid (H₂SO₄), hydrofluoric acid (HF), and aluminum chloride (AlCl₃) are effective for Friedel-Crafts alkylation but generate considerable toxic and corrosive aqueous waste, posing significant environmental hazards. scielo.br The adoption of heterogeneous solid acid catalysts is a key strategy to mitigate this issue. These catalysts can be easily separated from the reaction mixture, minimizing waste and allowing for potential reuse. scielo.brwhiterose.ac.uk

Examples of such catalysts that have shown promise in phenol alkylation include:

Niobium Phosphate: This solid acid catalyst has demonstrated high selectivity in the liquid-phase alkylation of phenols and their derivatives under solvent-free conditions, offering an environmentally friendly alternative to conventional methods. scielo.br

Silica Gel Supported Aluminium Phenolate: A novel solid catalyst prepared by grafting an aluminum precursor onto silica gel has been effective in the ortho-selective alkylation of phenol. whiterose.ac.uk This approach aims to reduce the environmental hazards associated with aqueous wastes from homogeneously catalyzed reactions. whiterose.ac.ukwhiterose.ac.uk

Zeolites and Mesoporous Materials: Zeolites and materials like MCM-41 have been investigated as catalysts for phenol alkylation, offering shape selectivity and reduced waste generation compared to traditional Lewis acids. scielo.brwhiterose.ac.uk

Modified Clays: Montmorillonite clays, activated with acids like p-toluenesulfonic acid (pTSA), serve as low-cost, eco-friendly, and reusable catalysts for phenol alkylation. researchgate.net

Metrics for Waste Assessment:

The efficiency of these greener approaches can be quantified using metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI). The E-factor relates the weight of waste coproduced to the weight of the desired product, while PMI considers the total mass of all materials used (including water, solvents, and reagents) relative to the mass of the active pharmaceutical ingredient (API) or, in this case, the final chemical product. acs.org The goal is to minimize these values, signifying a more sustainable process. For instance, shifting from stoichiometric reagents to catalytic ones dramatically improves atom economy, a concept that measures the efficiency of a reaction in converting reactants to the final product. acs.org

| Catalyst Type | Advantages in Waste Reduction | Key Research Findings |

| Homogeneous Acids (e.g., H₂SO₄, AlCl₃) | - | Generates problematic toxic aqueous waste. scielo.br |

| Niobium Phosphate | Environmentally friendly solid acid catalyst, avoids solvent use. | Effective for liquid-phase alkylation with high selectivity. scielo.br |

| Silica Gel Supported Aluminium Phenolate | Reduces environmental hazards from aqueous waste. | Shows high ortho-selectivity in phenol alkylation. whiterose.ac.uk |

| Zeolites and Modified Clays | Reusable, eco-friendly, low-cost, and reduces corrosive waste. | Can act as effective acidic or basic catalysts. scielo.brresearchgate.net |

Design for Energy Efficiency in this compound Production

The chemical industry is a significant consumer of energy, and designing energy-efficient processes is a critical aspect of green chemistry. osti.goveia.gov For the production of this compound, energy efficiency can be achieved by optimizing reaction conditions and employing advanced catalytic systems.

Catalysis and Reaction Conditions:

Many traditional alkylation processes require elevated temperatures and pressures to achieve desired conversion rates, contributing to high energy consumption. google.com The development of highly active catalysts that can operate under milder conditions is a key area of research. For example, some modern catalytic systems for phenol alkylation can function effectively at lower temperatures than traditional methods. scielo.br The use of ultrasound or microwave-assisted reactions has also been explored for similar organic syntheses, often leading to shorter reaction times and reduced energy input. scirp.org

Process Integration and Optimization:

| Strategy | Impact on Energy Efficiency |

| High-Activity Catalysts | Enables reactions at lower temperatures and pressures, reducing energy input. researchgate.net |

| Microwave/Ultrasound Assistance | Can accelerate reaction rates, leading to shorter processing times and lower energy use. scirp.org |

| Process Heat Integration | Recovers and reuses waste heat from exothermic reactions, lowering external energy requirements. |

| Solvent-Free Reactions | Eliminates the energy-intensive step of solvent removal and recycling. scielo.br |

Utilization of Renewable Feedstocks and Environmentally Benign Auxiliaries

The transition from fossil-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. For this compound, this involves exploring bio-based sources for the phenol and propyl groups.

Renewable Phenol and Propylene (B89431):

Lignocellulosic biomass, a non-food-based renewable resource, is a promising source of phenolic compounds. mdpi.comgoogle.com Lignin (B12514952), a major component of biomass, can be depolymerized to yield a mixture of phenolic compounds, including phenol itself, which can then be used as a feedstock. google.comnih.gov Research is ongoing to develop efficient and selective processes for converting lignin into specific, high-value phenolic platform molecules. google.comnih.gov Similarly, propylene, the alkylating agent, can potentially be derived from bio-based sources such as bio-propane dehydration or as a byproduct of biofuel production.

Environmentally Benign Auxiliaries:

The principle of using safer auxiliary substances extends to solvents and separation agents. whiterose.ac.uk The ideal scenario for the synthesis of this compound is a solvent-free reaction, which eliminates the need for potentially hazardous organic solvents. scielo.br When solvents are necessary, green alternatives such as water (in micellar catalysis, for example) or bio-derived solvents are preferred. scirp.org The use of solid, recyclable catalysts, as discussed previously, also falls under the category of environmentally benign auxiliaries, as they replace corrosive and hazardous liquid acids. whiterose.ac.uk

| Feedstock/Auxiliary | Renewable Source/Benign Alternative | Potential Impact |

| Phenol | Lignin from lignocellulosic biomass. google.comgoogle.com | Reduces reliance on fossil fuels and provides a bio-based route to a key intermediate. google.com |

| Propylene | Bio-propane, byproducts of biofuel refining. | Creates a more sustainable supply chain for the alkylating agent. |

| Catalysts | Solid acids (zeolites, clays, supported catalysts). scielo.brwhiterose.ac.ukresearchgate.net | Eliminates hazardous and corrosive liquid acid catalysts. whiterose.ac.uk |

| Solvents | Solvent-free conditions or use of water/bio-solvents. scielo.brscirp.org | Reduces volatile organic compound (VOC) emissions and energy for solvent recovery. |

Minimization of Unnecessary Derivatization Steps

One of the twelve principles of green chemistry advises against unnecessary derivatization, such as the use of blocking or protecting groups, as these steps require additional reagents and generate waste. acs.org In the context of this compound synthesis, this principle encourages the development of highly selective, one-pot reactions.

One-Pot Synthesis:

A "one-pot" synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is an effective way to minimize derivatization and reduce waste, time, and resources. scirp.orgasianpubs.org For the synthesis of this compound, this would involve the direct and selective alkylation of phenol to the desired tri-substituted product in a single step. While achieving perfect selectivity for the 2,4,6-isomer can be challenging due to the potential for other isomers to form, catalyst design plays a crucial role. For example, catalysts with specific pore structures or active site geometries can direct the alkylation to the desired positions on the phenol ring. rsc.org

Enzymatic Catalysis:

Another powerful tool for avoiding protecting groups is the use of enzymes. acs.org Biocatalysts are often highly specific and can react with one functional group on a molecule while leaving others untouched, thus eliminating the need for protection and deprotection steps. While specific enzymes for the production of this compound may not be commercially established, the field of biocatalysis is rapidly advancing and offers a promising avenue for future green synthesis routes. ucl.ac.ukmdpi.com

Real-Time Analysis and In-Process Monitoring for Pollution Prevention

Process Analytical Technology (PAT) involves the use of real-time analytical tools to monitor and control manufacturing processes. scispace.com By understanding the reaction as it happens, operators can ensure optimal conditions, maximize yield, and prevent the formation of impurities and byproducts, which are potential sources of pollution.

In-Process Monitoring Techniques:

For the alkylation of phenol to produce this compound, several PAT tools can be employed:

Gas Chromatography (GC): A patent for a related process, the production of 2,6-dialkylphenols, describes the use of gas chromatography to monitor the reaction mixture's composition. google.com This allows for the reaction to be stopped when the optimal concentration of the desired product is reached, preventing over-alkylation or the formation of undesired isomers.

Spectroscopic Methods (IR, NMR, UV-Vis): Advanced PAT systems often integrate multiple spectroscopic techniques, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) spectroscopy. scispace.com These methods can provide real-time quantitative data on the concentrations of reactants, intermediates, and products, enabling precise process control. scispace.com

By implementing real-time monitoring, manufacturers can move from a reactive "test-and-fix" approach to a proactive "predict-and-prevent" model, which is a cornerstone of modern, sustainable chemical production. instituteofsustainabilitystudies.com

| PAT Tool | Application in this compound Synthesis | Benefit |

| Gas Chromatography (GC) | Monitors the concentration of phenol, mono-, di-, and tri-propylated phenols. google.com | Optimizes reaction time and maximizes yield of the desired 2,4,6-isomer. google.com |

| Infrared (IR) Spectroscopy | Tracks the disappearance of reactant functional groups and the appearance of product functional groups. scispace.com | Provides rapid, non-invasive process understanding and control. |

| Nuclear Magnetic Resonance (NMR) | Offers detailed structural information to quantify different isomers in real-time. scispace.com | Enables precise control over product selectivity and impurity profiles. |

Exploration of Reaction Pathways and Transformation Mechanisms

The chemical reactivity of this compound, a sterically hindered phenol, is characterized by the influence of its bulky propyl groups at the ortho and para positions. These substituents significantly modulate the reactivity of the phenolic hydroxyl group and the aromatic ring.

Kinetics and Reaction Order Determinations

Commonly, reaction orders are integers (0, 1, 2) or, in some cases, fractions. libretexts.org The graphical method is a common way to determine the reaction order. If a plot of [A] versus time is linear, the reaction is zeroth-order with respect to A. If a plot of ln[A] versus time is linear, it is first-order. A linear plot of 1/[A] versus time indicates a second-order reaction. libretexts.org

Interactive Data Table: General Reaction Orders and Rate Law Expressions

| Reaction Order | Rate Law | Integrated Rate Law | Half-life (t₁/₂) |

| Zero | Rate = k | [A] = [A]₀ - kt | [A]₀ / 2k |

| First | Rate = k[A] | ln[A] = ln[A]₀ - kt | ln(2) / k |

| Second | Rate = k[A]² | 1/[A] = 1/[A]₀ + kt | 1 / (k[A]₀) |

Influence of Acidic and Ionic Conditions on Reactivity

The reactivity of this compound is significantly influenced by the presence of acids and ions in the reaction medium.

Acidic Conditions: Acid catalysis is a common feature in reactions involving phenols. The presence of an acid can protonate the hydroxyl group, making it a better leaving group, or it can protonate a reactant that will subsequently attack the phenol ring. For instance, the acid-catalyzed rearrangement of cholesta-2,4,6-triene (B14709129) proceeds through the formation of carbocation intermediates. unige.ch Similarly, acid-catalyzed reactions of aldehydes and ketones with alkenes, known as the Prins reaction, involve an electrophilic addition. nptel.ac.in

In the context of this compound, acidic conditions can facilitate electrophilic substitution reactions on the aromatic ring. The bulky propyl groups direct incoming electrophiles to the remaining unsubstituted positions, although the steric hindrance can also slow down the reaction rate. In a study of the reaction of 2,4,6-trinitrophenol with thiocyanate, the rate of reaction was found to be dependent on the acid concentration, indicating acid catalysis. researchgate.net

Photoinduced Electron Transfer Reactions and Phototransformation Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule upon photoexcitation. researchgate.net Sterically hindered phenols like this compound can participate in such reactions, either as electron donors or as part of a larger molecular system that undergoes PET.

The general mechanism for PET involves the excitation of a photosensitizer, which can then either accept an electron from a donor or donate an electron to an acceptor. researchgate.net For a sterically hindered phenol, the phenolic hydroxyl group can act as an electron donor. The photochemistry of N-phthaloyl derivatives of amino acids like tyrosine, which contains a phenolic moiety, has been studied in the context of PET. beilstein-journals.org

The phototransformation of sterically hindered phenols is relevant in the context of their use as polymer stabilizers. Under irradiation, these phenols can undergo degradation, which can impact their stabilizing performance. globalauthorid.com The study of phthalocyanines substituted with sterically hindered phenols has shown that these molecules can be relatively stable to photodegradation. researchgate.net

In the context of this compound, PET reactions could be initiated by irradiating the phenol in the presence of a suitable electron acceptor. This would lead to the formation of a phenoxyl radical, which could then undergo further reactions. The specific phototransformation products would depend on the reaction conditions, including the solvent and the presence of other reactive species like oxygen. While specific studies on the phototransformation of this compound are not abundant, the principles of PET and the behavior of other hindered phenols suggest that such reactions are feasible. researchgate.netglobalauthorid.com

Advanced Organic Chemistry Concepts Applied to this compound Reactivity

The reactivity of this compound can be rationalized using advanced organic chemistry concepts that go beyond simple functional group transformations.

Elucidation of Reaction Mechanisms

Understanding the detailed step-by-step process of a chemical reaction, known as the reaction mechanism, is a central theme in organic chemistry. For reactions involving this compound, various mechanistic concepts can be applied.

The presence of bulky propyl groups ortho to the hydroxyl group creates significant steric hindrance. This steric hindrance plays a crucial role in the reactivity of the phenol. For example, it can hinder the approach of reagents to the hydroxyl group and the aromatic ring, thereby influencing reaction rates and selectivity. The alkylation of phenols to produce compounds like this compound can show selectivity for the ortho or para positions depending on the catalyst and reaction conditions, a phenomenon that can be explained by mechanistic considerations. whiterose.ac.uk

The antioxidant activity of sterically hindered phenols is a key aspect of their chemistry and is explained by their ability to act as radical scavengers. researchgate.net The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, forming a stable phenoxyl radical. The stability of this radical is enhanced by the steric protection afforded by the ortho-alkyl groups, which prevents radical-radical coupling reactions and allows the phenoxyl radical to persist and trap other radicals. nih.gov

The oxidation of 2,3,6-trimethylphenol, a related compound, has been studied, and a proposed mechanism involves the formation of a phenoxyl radical followed by further oxidation steps. researchgate.net Similar mechanistic pathways can be envisioned for the oxidation of this compound.

Steric Hindrance and Ortho Effects on Reactivity

The chemical behavior of this compound is profoundly influenced by the spatial arrangement of its substituent groups, a phenomenon broadly categorized under steric effects and the more specific "ortho effect". wikipedia.orgwikipedia.org Steric effects arise from non-bonding interactions that influence the shape and reactivity of molecules, while the ortho effect pertains to the unique properties conferred by substituents at the 1 and 2 positions of a benzene (B151609) ring relative to a principal functional group. wikipedia.orgwikipedia.org In this compound, the two propyl groups at the ortho positions (C2 and C6) relative to the hydroxyl group create significant steric hindrance, which governs its reactivity in several key ways.

Detailed Research Findings

Steric hindrance is the slowing of chemical reactions due to the steric bulk of substituents. wikipedia.org The propyl groups at the C2 and C6 positions physically shield the phenolic hydroxyl group. This "crowding" makes it difficult for reagents to approach and attack the hydroxyl oxygen or the adjacent carbons on the aromatic ring. This has a direct impact on reactions typical for less substituted phenols. For instance, reactions that involve the hydroxyl group, such as etherification or esterification, are significantly impeded.

Furthermore, the hydroxyl group of a phenol is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. libretexts.orgmlsu.ac.in However, in this compound, all the activated positions—the two ortho and one para—are already occupied by propyl groups. This, combined with the steric bulk of these groups, renders the aromatic ring highly resistant to further electrophilic substitution.

The influence of ortho-alkyl substituents on the reactivity of the phenolic ring has been a subject of mechanistic studies. In the context of hydrodeoxygenation, the size and nature of ortho substituents play a critical role in determining the reaction rate. Research comparing various ortho-substituted phenols demonstrates that reactivity is not a simple function of substituent size. scispace.com For example, in one study, the order of reactivity for hydrodeoxygenation was found to be tert-butyl phenol > phenol > methyl phenol > ethyl phenol > dimethyl phenol, indicating a complex relationship between steric and electronic effects at the catalytic site. scispace.com

The ortho effect is particularly evident when comparing ortho-substituted compounds to their meta and para isomers. In ortho-substituted benzoic acids, for example, steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance and increases the acidity of the compound compared to its isomers. wikipedia.org A similar, though less pronounced, principle applies to hindered phenols, where the steric environment around the hydroxyl group modifies its characteristic reactions.

The magnitude of steric effects can be dramatic. Studies on analogous systems, such as the nucleophilic substitution reactions of substituted phenyl 2,4,6-trinitrophenyl ethers, have shown that increased steric hindrance can lower reaction rates by factors as large as 10^5. rsc.org This highlights the power of steric hindrance in controlling reaction pathways and rates.

The table below, based on data from hydrodeoxygenation studies of various phenols, illustrates the impact of ortho-substitution on reactivity.

| Compound | Relative Reactivity in Hydrodeoxygenation scispace.com | Key Steric Feature |

|---|---|---|

| tert-Butyl Phenol | Highest | Bulky tertiary group at ortho position. |

| Phenol | High | No ortho-substituent (Reference). |

| Methyl Phenol | Moderate | Small alkyl group at ortho position. |

| Ethyl Phenol | Lower | Larger primary alkyl group at ortho position. |

| Dimethyl Phenol | Lowest | Two methyl groups providing significant steric hindrance. |

This data underscores that the propyl groups in this compound, being larger than methyl or ethyl groups, would be expected to exert a strong steric influence on the reactivity of both the hydroxyl group and the aromatic ring.

Derivatives, Functionalization, and Structural Analogues of 2,4,6 Tripropylphenol

Synthesis and Characterization of Functionalized 2,4,6-Tripropylphenol Derivatives

Detailed experimental studies on the synthesis and characterization of functionalized derivatives of this compound are not readily found in the current body of scientific literature. General methodologies for the functionalization of sterically hindered phenols exist; however, their specific application to this compound, including reaction conditions, yields, and spectroscopic data of the resulting products, remains largely undocumented.

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on a molecule. For phenols, the hydroxyl group can direct incoming electrophiles to the ortho and para positions. In the case of this compound, these positions are already occupied by propyl groups, suggesting that functionalization of the aromatic ring would require C-H activation at the remaining positions (3 and 5) or modification of the existing propyl groups or the hydroxyl group itself.

Modern synthetic methods offer various strategies for the regioselective C-H functionalization of phenols, often employing transition metal catalysis. These approaches can overcome the inherent reactivity patterns of the molecule. However, specific examples of these strategies being applied to this compound are not described in the available literature. General principles suggest that the steric hindrance imposed by the three propyl groups would significantly influence the feasibility and outcome of such reactions.

Design and Properties of Structurally Related Sterically Hindered Phenol (B47542) Analogues

The design of structural analogues of sterically hindered phenols is often driven by the desire to fine-tune their physical and chemical properties, such as antioxidant activity, solubility, and thermal stability. While a vast number of sterically hindered phenols have been synthesized and studied, there is a lack of research specifically detailing the design rationale and comparative properties of analogues directly related to this compound.

For instance, the well-studied analogue, 2,4,6-tri-tert-butylphenol, is known for its exceptional antioxidant properties due to the bulky tert-butyl groups that stabilize the resulting phenoxyl radical. It can be inferred that the replacement of tert-butyl groups with propyl groups in this compound would modulate these properties. The less bulky nature of the propyl group compared to the tert-butyl group might influence the steric shielding of the hydroxyl group and the stability of the corresponding radical, thereby affecting its antioxidant efficacy. However, without direct comparative studies, these effects remain speculative.

The synthesis of other 2,4,6-trialkylphenol analogues generally involves the acid-catalyzed alkylation of phenol with the corresponding alkene. It is plausible that this compound could be synthesized via a similar route using propene.

Applications of 2,4,6 Tripropylphenol in Advanced Materials Research

Role of 2,4,6-Tripropylphenol in Polymer Science and Engineering

In the domain of polymer science, this compound serves critical functions related to the preservation of material integrity and the control of polymerization reactions. Its utility stems from its chemical nature as a hindered phenol (B47542), which allows it to effectively interact with reactive species that can compromise polymer quality.

Polymer Stabilization and Performance Enhancement

The primary application of this compound in the polymer industry is as an antioxidant and thermal stabilizer. Polymers, particularly polyolefins like polyethylene (B3416737) and polypropylene, are susceptible to degradation when exposed to oxygen, heat, and mechanical stress during processing and end-use. This degradation process is a free-radical chain reaction that leads to chain scission, discoloration, and a significant loss of mechanical properties.

This compound functions as a primary antioxidant by interrupting this degradation cycle. As a sterically hindered phenol, it can donate the hydrogen atom from its hydroxyl (-OH) group to reactive free radicals (R•, RO•, ROO•) that are formed within the polymer matrix. This donation neutralizes the radicals, preventing them from attacking the polymer chains and propagating the degradation process.

The molecular structure of this compound is key to its efficacy. The propyl groups at the 2 and 6 positions (ortho to the hydroxyl group) provide significant steric hindrance. This bulkiness serves two main purposes:

It stabilizes the resulting phenoxyl radical formed after the hydrogen donation, making it less reactive and unable to initiate new degradation chains.

It enhances the compatibility and persistence of the antioxidant within the polymer matrix, reducing its volatility at high processing temperatures.

The efficiency of hindered phenolic antioxidants is directly related to the nature and size of the substituents at the 2 and 6 positions. The presence of these bulky groups ensures that the antioxidant provides long-term thermal stability, making it suitable for demanding applications where polymers are exposed to elevated temperatures. For optimal performance, hindered phenols like this compound are often used in synergistic combination with secondary antioxidants, such as phosphites or phosphonites, which decompose hydroperoxides into non-radical, stable products.

Involvement in Photopolymerization Processes

In contrast to its role in promoting stability, this compound and other hindered phenols typically act as inhibitors or stabilizers in photopolymerization processes. Photopolymerization involves the use of light to initiate a rapid curing process, transforming a liquid resin into a solid polymer. This process is highly dependent on the controlled generation of free radicals by a photoinitiator upon exposure to UV light.

The presence of a phenolic compound like this compound can interfere with this process. Its ability to scavenge free radicals means that it can neutralize the initial radicals generated by the photoinitiator, thus inhibiting the start of the polymerization chain reaction. This is known as an induction period, where polymerization is delayed until the inhibitor is consumed.

While this inhibitory effect is undesirable during the curing stage, it is crucial for enhancing the shelf-life and stability of the uncured photocurable resin. By preventing premature or spontaneous polymerization caused by exposure to ambient light or heat, this compound ensures that the resin remains in its liquid state and maintains its intended properties until it is ready for use. Therefore, its involvement in photopolymerization is one of control and preservation rather than initiation.

Integration into Supramolecular Assemblies and Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. While this compound is a relatively simple molecule, its structural features—a hydrogen-bond-donating hydroxyl group and bulky, hydrophobic propyl groups—make it a candidate for integration into larger, non-covalently bonded architectures.

Self-Assembly Processes and Coordination-Driven Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures. The amphiphilic nature of this compound, with its polar hydroxyl head and nonpolar propyl tails, suggests a potential for self-assembly at interfaces or in solution. Molecules with similar structures, such as alkylcatechols, have been shown to self-organize into ordered domains on surfaces. The interplay between the hydrogen bonding of the hydroxyl groups and the hydrophobic interactions of the alkyl chains can drive the formation of specific, ordered patterns.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The host possesses a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. This specific and selective binding is known as molecular recognition.

While not a classic macrocyclic host like a cyclodextrin (B1172386) or calixarene, assemblies of this compound could theoretically form cavities capable of encapsulating smaller guest molecules. The interior of such a cavity, formed by the propyl groups, would be hydrophobic, making it suitable for binding nonpolar guests. The exterior, defined by the hydroxyl groups, could interact with polar environments. This selective binding is the foundation of molecular recognition, where a host assembly can distinguish between different potential guests based on subtle differences in their size, shape, and polarity.

Photoresponse Properties of Supramolecular Constructs

The study of photoresponsive supramolecular systems explores how light can be used to control the assembly, disassembly, or properties of a molecular construct. While this compound itself does not have significant photoresponsive properties, its integration into a larger supramolecular assembly with a photoactive component (a chromophore) could lead to interesting behaviors.

For instance, a guest molecule encapsulated within an assembly of this compound could have its photophysical properties (e.g., fluorescence) altered by the confined, hydrophobic environment of the host cavity. Alternatively, if the assembly is coordinated to a metal center that is part of a photoactive complex, such as a metalloporphyrin, the entire construct could exhibit light-harvesting or energy-transfer properties. The this compound ligands in such a system would serve a structural role, influencing the organization and interaction of the photoactive units.

Potential as Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While a vast array of organic molecules have been employed as "building blocks" or "struts" in the creation of MOFs, the use of this compound in this capacity has not been documented in dedicated research studies. Consequently, a discussion of its potential must be grounded in the fundamental principles of coordination chemistry and the known structural characteristics of the molecule.

The phenolic hydroxyl (-OH) group of this compound is not a typical coordinating group for the formation of robust, extended MOF structures. MOF synthesis generally relies on stronger, more directionally predictable coordination bonds, such as those formed with carboxylates, azoles, or pyridyl groups. The interaction of a simple phenol with a metal center is often not strong enough to support the formation of a stable, porous framework under typical solvothermal synthesis conditions.

Furthermore, the three propyl groups on the phenol ring introduce significant steric hindrance. This steric bulk would likely impede the close packing and ordered self-assembly required for the formation of a crystalline MOF. The flexibility of the propyl chains could also introduce a degree of disorder that is counterproductive to the formation of a well-defined porous structure.

Despite these challenges, there are a few hypothetical avenues through which this compound or its derivatives could potentially be incorporated into MOF research:

As a Modulating Agent: In some MOF syntheses, other molecules, known as modulators, are added to influence the crystallization process, affecting crystal size, morphology, and defectivity. The steric bulk and weak coordinating ability of this compound could theoretically allow it to act as a modulator, competing with the primary ligand for coordination to the metal centers and thereby controlling the rate of framework assembly.

In Post-Synthetic Modification: It is conceivable that the phenolic group of this compound could be used to functionalize a pre-existing MOF through post-synthetic modification. rsc.orgnih.govillinois.edu This would involve grafting the molecule onto reactive sites within the framework, thereby altering the chemical environment of the pores.

As a Derivative Ligand: While this compound itself is not an ideal ligand, it could be chemically modified to incorporate stronger coordinating groups, such as carboxylic acids. Such a derivative would combine the steric bulk of the tripropylphenyl core with the robust coordinating ability of the added functional groups, potentially leading to the formation of novel MOF structures with unique pore environments.

It is important to reiterate that these are theoretical possibilities. To date, there are no published research findings detailing the successful synthesis and characterization of a Metal-Organic Framework using this compound as a primary building block. As such, no data on structural parameters, porosity, or other performance metrics can be presented.

Theoretical and Computational Chemistry Studies of 2,4,6 Tripropylphenol

Quantum Chemical Investigations and Molecular Modeling

Quantum chemical investigations and molecular modeling serve as powerful tools to elucidate the electronic structure, geometry, and reactivity of molecules like 2,4,6-Tripropylphenol. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone. By simulating molecular behavior at the atomic level, researchers can predict a wide range of properties and understand the underlying principles governing them.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nlss.org.in It has become a primary tool for calculating the structural and electronic properties of substituted phenols. tubitak.gov.tr For this compound, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-31G(d), can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations provide a detailed picture of the molecule's three-dimensional shape and the spatial arrangement of its propyl and hydroxyl groups. Furthermore, DFT is used to compute various electronic properties that are crucial for understanding the molecule's reactivity. tubitak.gov.tr This includes the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—whose energy gap is a key indicator of chemical reactivity and stability. scispace.com Other calculated parameters often include ionization potential, electron affinity, chemical hardness, and the electrostatic potential map, which visualizes charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. tubitak.gov.trals-journal.com DFT methods have also proven reliable for predicting thermochemical properties, such as O−H bond dissociation energies (BDEs), which are vital for assessing the antioxidant potential of phenolic compounds. researchgate.netacs.org

Exploration of Potential Energy Surfaces

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. muni.cz It can be visualized as a multi-dimensional landscape where valleys represent stable molecular structures (minima) and mountain passes correspond to transition states between these minima. muni.czyoutube.com For a molecule like this compound, which has multiple rotatable bonds (specifically within the three propyl groups), the PES can be quite complex.

Exploring the PES allows chemists to identify the most stable conformation (the global minimum) of the molecule, as well as other low-energy conformers (local minima). This is typically achieved by systematically changing key geometrical parameters, such as the dihedral angles of the propyl chains, and calculating the energy at each point. The relationship between the molecule's energy and its geometry is foundational, stemming from the Born-Oheimer approximation which posits that nuclei are essentially stationary compared to the much lighter electrons. muni.cz Understanding the PES is crucial for predicting the molecule's preferred shape, the energy barriers to conformational changes, and the pathways of chemical reactions. youtube.com

Computational Studies of Spectroscopic Properties

Computational quantum chemistry, particularly DFT, is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. nlss.org.in For this compound, these methods can simulate various types of spectra, providing valuable data that complements experimental findings.

By calculating the harmonic vibrational frequencies, it is possible to predict the molecule's Infrared (IR) and Raman spectra. nlss.org.inscispace.com These theoretical spectra help in the assignment of vibrational modes observed in experimental measurements, linking specific peaks to the stretching, bending, or twisting of particular chemical bonds within the molecule. nlss.org.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scispace.com Comparing these computed shifts with experimental data aids in structure verification and detailed analysis. Electronic properties can be further explored through Time-Dependent DFT (TD-DFT), which is used to predict UV-Visible absorption spectra by calculating the energies of electronic transitions between molecular orbitals. als-journal.com The agreement between calculated and experimental spectra serves as a validation of the computed molecular structure and electronic properties. scispace.com

Quantitative Structure-Property Relationship (QSPR) and Artificial Neural Network (ANN) Modeling

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. unibo.it In recent years, these models have been enhanced by machine learning techniques, such as Artificial Neural Networks (ANNs), which can capture complex, non-linear relationships between molecular structure and properties. nih.govresearchgate.net

Prediction of Acidity Constants (pKa)

The acid dissociation constant (pKa) is a critical physicochemical parameter for phenolic compounds, as it influences their behavior in various chemical and biological systems, including their mechanism of toxicity. um.si Developing theoretical models to accurately predict pKa values is of significant interest, especially when experimental data is unavailable. um.si

Both QSPR and ANN models have been successfully applied to predict the pKa of diverse sets of phenols. unibo.itnih.gov These models work by correlating the pKa value with a set of calculated numerical values known as molecular descriptors. ANNs, in particular, have shown to be highly effective due to their ability to model the non-linear dependencies of pKa on these descriptors. nih.gov For instance, a trained ANN can predict the pKa of phenols with a high degree of accuracy, often outperforming traditional multi-parameter linear regression models. nih.gov Studies have demonstrated that a well-trained neural network can achieve high correlation coefficients (R²) and low root mean square errors (RMSE) for predicted pKa values across a wide range of phenolic structures. nih.gov

Application of Molecular Descriptors

The foundation of any QSPR or ANN model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties. unibo.it In the context of predicting the pKa of phenols like this compound, a variety of descriptors are employed to capture the structural features that govern acidity.

Common descriptors used in these models include:

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic nature of the molecule. Examples include the partial charge on the acidic hydrogen atom (q+), the partial charge on the phenolic oxygen atom (q-), and the polarizability term (π(I)). nih.govsemanticscholar.org

Constitutional Descriptors: These are simple descriptors related to the molecular composition, such as molecular weight (MW). nih.gov

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the partial-charge weighted topological electronic (PCWTE) descriptor. nih.gov

Hydrogen Bonding Descriptors: These quantify the ability of the molecule to act as a hydrogen-bond acceptor (εB). nih.gov

By inputting these descriptors into a trained model, a quantitative prediction of a specific property, such as the pKa, can be obtained. The success of the model relies on the chosen descriptors' ability to accurately represent the underlying chemical interactions that determine the property of interest. um.sibohrium.com

Table of Relevant Molecular Descriptors for QSPR/ANN Models

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Quantum-Chemical | Most positive charge of acidic hydrogen (q+) | Represents the partial positive charge on the hydroxyl proton, influencing its ease of dissociation. |

| Quantum-Chemical | Most negative charge of phenolic oxygen (q-) | Represents the partial negative charge on the oxygen atom, affecting the stability of the phenoxide ion. |

| Quantum-Chemical | Polarizability term (π(I)) | Relates to the molecule's ability to have its electron cloud distorted by an electric field. |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Partial-Charge Weighted Topological Electronic (PCWTE) | Encodes information about the electronic distribution and molecular topology. |

Mechanistic Insights from Computational Reaction Dynamics

Computational reaction dynamics studies provide a molecular-level understanding of chemical processes, detailing the atomic motions and energy transformations that occur as reactants evolve into products. Such investigations are crucial for elucidating reaction mechanisms, predicting reaction rates, and understanding the factors that control chemical reactivity.

Despite the utility of these methods, a comprehensive search of scholarly databases indicates that specific computational reaction dynamics studies on this compound have not been reported. Research in this area tends to focus on broader classes of phenolic compounds, often in the context of their antioxidant properties. These studies typically employ quantum chemical calculations to determine reaction enthalpies and activation barriers for hydrogen atom transfer or electron transfer processes, which are key steps in the radical scavenging mechanisms of hindered phenols. However, detailed dynamics simulations that trace the precise trajectories of reacting species involving this compound are not presently available in the literature.

Molecular Electron Density Theory (MEDT) Analysis

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to understand the mechanisms of organic reactions. It emphasizes the role of the electron density in determining chemical reactivity, moving beyond earlier frontier molecular orbital theory-based explanations. MEDT analyses involve the examination of conceptual DFT-based reactivity indices and the topological analysis of the electron localization function (ELF) to provide a detailed picture of bond formation and breaking.

A specific MEDT analysis of this compound has not been documented in the scientific literature. While MEDT has been successfully applied to a wide range of organic reactions, including cycloadditions, pericyclic reactions, and polar reactions, its application to the specific reaction mechanisms of this compound, such as its role as an antioxidant or its involvement in other chemical transformations, remains an unexplored area of research.

Development and Application of Computational Methods for Phenolic Systems

The development and application of computational methods for studying phenolic systems is an active area of research. These methods are essential for understanding the structure-property relationships that govern the behavior of this important class of compounds, which includes antioxidants, environmental contaminants, and building blocks for polymers.

Computational studies on phenolic systems often focus on:

Predicting Antioxidant Activity: A significant body of work is dedicated to developing computational models that can accurately predict the antioxidant efficacy of phenolic compounds. These studies often involve the calculation of parameters such as bond dissociation enthalpies (BDE) of the phenolic O-H bond, ionization potentials (IP), and proton affinities (PA). These calculated values are then correlated with experimentally determined antioxidant activities to develop quantitative structure-activity relationships (QSARs). For hindered phenols, such as those with bulky alkyl groups in the ortho positions, computational methods are also used to assess the steric effects on reactivity.

Understanding Reaction Mechanisms: Computational methods are employed to investigate the mechanisms of various reactions involving phenols, including oxidation, nitration, and enzymatic transformations. These studies help to identify reaction intermediates and transition states, providing a more complete picture of the reaction pathways.

Environmental Fate and Toxicity: Computational models are used to predict the environmental fate and potential toxicity of phenolic compounds. These models can estimate properties such as octanol-water partition coefficients, which are important for assessing the bioaccumulation potential of a compound, and can also be used to predict metabolic pathways and potential toxicological endpoints.

While these computational methods are broadly applicable to phenolic systems, their specific application to generate detailed data and mechanistic insights for this compound is not currently represented in the published research. The data tables and detailed research findings requested for this specific compound cannot be generated without such dedicated studies.

Advanced Analytical and Spectroscopic Characterization of 2,4,6 Tripropylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2,4,6-Tripropylphenol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and relative number of atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the hydroxyl proton, the aromatic protons, and the protons of the three n-propyl groups. The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. hw.ac.uk The two protons on the aromatic ring are chemically equivalent and are expected to produce a single signal (a singlet) in the aromatic region of the spectrum. hw.ac.uk The n-propyl chains each contain three distinct sets of protons: the terminal methyl (-CH₃) group, the adjacent methylene (B1212753) (-CH₂-) group, and the methylene group attached directly to the benzene (B151609) ring (Ar-CH₂-). Each of these will produce a separate signal with a characteristic chemical shift and splitting pattern based on its neighboring protons. hw.ac.uk

¹³C NMR spectroscopy provides complementary information, with a signal for each chemically unique carbon atom. youtube.com The spectrum for this compound would show distinct peaks for the carbon bearing the hydroxyl group, the other substituted aromatic carbons, the unsubstituted aromatic carbons, and the three different carbons within the n-propyl chains. oregonstate.edursc.org

The predicted NMR data, based on established chemical shift principles for alkylated phenols, are summarized in the tables below. illinois.eduillinois.edu

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OH | 4.5 - 5.5 | Broad Singlet | 1H |

| Ar-H | ~6.9 | Singlet | 2H |

| Ar-CH₂- | 2.5 - 2.6 | Triplet | 6H |

| -CH₂-CH₂-CH₃ | 1.5 - 1.7 | Sextet | 6H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 150 - 155 |

| C-CH₂ (ortho, para) | 130 - 135 |

| C-H (meta) | 126 - 128 |

| Ar-CH₂- | 30 - 35 |

| -CH₂-CH₂-CH₃ | 22 - 25 |

Mass Spectrometry Techniques (e.g., GC/MS, HPLC-LTQ-Orbitrap MS, ESI-MS) for Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. nih.gov For this compound (C₁₅H₂₄O), the exact molecular weight is 220.35 g/mol . nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. thermofisher.comnih.gov In a typical electron ionization (EI) source, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. libretexts.orgchemguide.co.uk The mass spectrum is expected to show a molecular ion peak at m/z 220. The most prominent fragmentation pathway for alkylated phenols is benzylic cleavage—the breaking of the bond between the first and second carbon of an alkyl side chain—which results in a highly stable benzylic cation. libretexts.orgmsu.edu For this compound, the loss of an ethyl radical (•CH₂CH₃, 29 Da) from one of the propyl groups would generate the base peak at m/z 191.

High-Performance Liquid Chromatography-Linear Trap Quadrupole-Orbitrap Mass Spectrometry (HPLC-LTQ-Orbitrap MS) offers high-resolution and high-mass-accuracy analysis, which is particularly useful for identifying compounds in complex mixtures. This technique can confirm the elemental composition of this compound and its derivatives with a high degree of confidence.

Electrospray Ionization (ESI-MS) is a soft ionization technique often coupled with HPLC. It is used to analyze less volatile compounds and typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. nih.gov This allows for the clear determination of the molecular weight of the parent compound and any derivatives present.

Predicted Key Ions in the Mass Spectrum of this compound (EI)

| m/z | Ion Formula | Identity | Notes |

|---|---|---|---|

| 220 | [C₁₅H₂₄O]⁺˙ | Molecular Ion (M⁺˙) | Represents the intact ionized molecule. |

| 191 | [C₁₃H₁₉O]⁺ | [M - C₂H₅]⁺ | Predicted base peak resulting from benzylic cleavage (loss of an ethyl radical). |

X-ray Crystallography for Solid-State Structural Analysis

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-Trimethylphenol |

2,4,6 Tripropylphenol in Coordination Chemistry Research

Investigation of 2,4,6-Tripropylphenol as a Ligand

The potential of this compound as a ligand in coordination chemistry stems from the presence of a hydroxyl group on the aromatic ring, which can be deprotonated to form a phenolate (B1203915) anion. This anion can then coordinate to a metal center. The bulky propyl groups at the 2, 4, and 6 positions would exert significant steric influence, which could be expected to play a crucial role in the geometry and stability of any resulting metal complexes.

The formation of metal-phenol complexes typically involves the reaction of a metal salt with the phenolic ligand in a suitable solvent. For this compound, this would likely involve its deprotonation by a base to form the corresponding phenolate, which would then act as a ligand. The choice of metal ion and reaction conditions would be critical in determining the structure and properties of the resulting complex. While numerous studies detail the synthesis of metal complexes with various substituted phenols, specific examples involving this compound are not found in the surveyed literature.

A hypothetical reaction for the formation of a metal complex with this compound is presented below:

| Reactant 1 | Reactant 2 | Product (Hypothetical) |

| This compound | Metal Salt (e.g., MCln) | Metal-2,4,6-tripropylphenolate complex |

This table represents a generalized synthetic route and does not reflect experimentally verified results for this compound.

Phenolic ligands can coordinate to metal ions in several ways, most commonly as a monodentate ligand through the phenolate oxygen. The steric bulk of the three propyl groups on the this compound ring would likely enforce a monodentate coordination mode and influence the number of ligands that can coordinate to a single metal center. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction, are essential tools for studying the coordination modes and the immediate environment of the ligand around the metal ion. However, no such studies have been specifically reported for complexes of this compound.

Design and Synthesis of Metallo-Supramolecular Assemblies Incorporating Phenolic Ligands

Metallo-supramolecular assemblies are complex structures formed through the self-assembly of metal ions and organic ligands. Phenolic ligands are valuable components in the construction of such architectures due to their directional coordination and potential for forming hydrogen bonds. The specific geometry and steric profile of this compound could, in principle, be exploited to direct the formation of unique supramolecular structures. However, the scientific literature does not currently contain reports on the design and synthesis of metallo-supramolecular assemblies that specifically incorporate this compound.

Structural and Electronic Property Evaluation of Coordinated Phenol (B47542) Derivatives

The coordination of a phenolic ligand to a metal center can significantly alter its structural and electronic properties. Techniques such as UV-Vis spectroscopy, cyclic voltammetry, and computational methods are used to probe these changes. For a coordinated derivative of this compound, it would be expected that the electronic properties of the phenol ring would be perturbed upon coordination. Detailed structural analysis via X-ray crystallography would provide precise information on bond lengths and angles, revealing the structural impact of coordination. At present, there is no available data from such evaluations for this compound complexes.

| Property | Technique for Evaluation | Expected Information for a Coordinated this compound |

| Structural Properties | Single-Crystal X-ray Diffraction | Bond lengths, bond angles, coordination geometry, intermolecular interactions. |

| Electronic Properties | UV-Vis Spectroscopy, Cyclic Voltammetry | Electronic transitions, redox behavior. |

This table outlines the standard methods and expected outcomes for the study of coordinated phenols; however, specific data for this compound is not available.

Emerging Research Areas and Future Directions for 2,4,6 Tripropylphenol Studies

Interdisciplinary Research Opportunities

The molecular architecture of 2,4,6-tripropylphenol, featuring a reactive hydroxyl group shielded by three propyl substituents, positions it as a candidate for diverse applications at the intersection of chemistry, materials science, and industrial engineering.

One of the most promising interdisciplinary applications for this compound is in polymer chemistry . Patent literature indicates its potential use as a precursor in the synthesis of isocyanates. Isocyanates are key components in the production of polyurethanes, a versatile class of polymers with widespread applications in foams, coatings, and elastomers. The incorporation of the this compound moiety into polymer structures could impart enhanced thermal stability and antioxidant properties to the final materials.

In the realm of materials science , hindered phenols are known for their ability to act as stabilizers in plastics and lubricants. While specific research on this compound in this capacity is still emerging, its structural similarity to known antioxidants suggests its potential to protect materials from degradation caused by oxidation and UV light. Further investigation could involve blending this compound with various polymers and evaluating its effectiveness in preventing material aging and extending product lifespan.

Furthermore, the field of catalysis presents opportunities for interdisciplinary exploration. The phenolic hydroxyl group can be a site for coordination with metal centers, suggesting that this compound could serve as a ligand in the design of novel catalysts. The steric bulk of the propyl groups could influence the selectivity and activity of such catalysts in various organic transformations.

Potential for Novel Academic Applications

Beyond its industrial potential, this compound holds promise for a range of novel academic applications, particularly in synthetic and medicinal chemistry.

A significant area of academic interest lies in its use as an intermediate in the synthesis of more complex molecules. For instance, a European patent application describes a method for producing benzaldehyde (B42025) compounds where this compound is listed as a potential reactant. This suggests its utility as a building block for creating a variety of substituted aromatic compounds with potential applications in pharmaceuticals, agrochemicals, and fragrances.

The antioxidant properties of phenols are a cornerstone of their biological and chemical applications. While the general antioxidant mechanism of phenols is well-understood, comparative studies on the efficacy of differently substituted phenols are a continuous area of research. A systematic investigation into the radical scavenging activity of this compound compared to other alkylated phenols could provide valuable insights into structure-activity relationships. Such studies would be of academic interest in the fields of physical organic chemistry and food science.

The following table outlines potential research directions for academic applications of this compound:

| Research Area | Potential Application of this compound | Investigated Properties |

| Synthetic Chemistry | Intermediate for substituted benzaldehydes | Reactivity and yield in multi-step syntheses |

| Medicinal Chemistry | Precursor for novel bioactive compounds | Biological activity of derived molecules |

| Physical Organic Chemistry | Model compound for antioxidant studies | Radical scavenging efficiency, kinetic data |

| Food Science | Potential food-grade antioxidant | Efficacy in preventing lipid oxidation in food matrices |

Unexplored Synthetic and Mechanistic Pathways

While the synthesis of substituted phenols is a well-established area of organic chemistry, there remain unexplored pathways and mechanistic nuances specific to this compound.

The primary synthetic route to this compound is the Friedel-Crafts alkylation of phenol (B47542) with propylene (B89431) or a propylating agent in the presence of an acid catalyst. Research has shown that in the alkylation of phenol with propene, this compound can be detected as a product. whiterose.ac.uk However, optimizing the selectivity for the trisubstituted product over mono- and di-substituted phenols presents a significant challenge. Future research could focus on the development of shape-selective catalysts, such as zeolites, to control the degree and regioselectivity of alkylation.

The mechanistic details of the multi-step propylation of the phenol ring are not fully elucidated. A deeper understanding of the reaction intermediates, transition states, and the role of the catalyst could enable more precise control over the synthesis. Computational studies, in conjunction with experimental work, could provide valuable insights into the reaction energy profiles and the factors governing product distribution.

Beyond the traditional Friedel-Crafts approach, exploring alternative synthetic routes to this compound could be a fruitful area of research. This could include novel catalytic systems or multi-step synthetic strategies that offer greater control and higher yields.

The table below summarizes key areas for future investigation into the synthesis and reaction mechanisms of this compound.

| Research Focus | Key Questions to Address | Potential Methodologies |

| Catalyst Development | How can catalyst design improve selectivity for this compound in Friedel-Crafts alkylation? | Synthesis and testing of shape-selective zeolites and other solid acid catalysts. |

| Mechanistic Studies | What are the detailed mechanistic steps and intermediates in the propylation of phenol to this compound? | In-situ spectroscopic studies, kinetic analysis, and density functional theory (DFT) calculations. |

| Alternative Synthetic Routes | Are there more efficient or selective methods for synthesizing this compound? | Exploration of novel catalytic systems and multi-step synthetic pathways. |